First-principles quantum simulations of exciton diffusion on a minimal oligothiophene chain at finite temperature†
Faraday Discussions Pub Date: 2019-06-19 DOI: 10.1039/C9FD00066F
Abstract
High-dimensional multiconfigurational quantum dynamics simulations are carried out at finite temperature to simulate exciton diffusion on an oligothiophene chain, representative of a segment of the poly(3-hexylthiophene) (P3HT) polymer. The ab initio parametrized site-based Hamiltonian of Binder et al. [Phys. Rev. Lett., 2018, 120, 227401] is employed to model a 20-site system, including intra-ring and inter-ring high-frequency modes as well as torsional modes which undergo thermal fluctuations induced by an explicit harmonic oscillator bath. The system-bath dynamics is treated within the setting of a stochastic mean-field Schrödinger equation. For the 20-site excitonic system, a total of 20 Frenkel states and 248 modes are propagated using the multi-layer multi-configuration time-dependent Hartree (ML-MCTDH) method. The resulting dynamics can be interpreted in terms of the coherent motion of an exciton–polaron quasi-particle stochastically driven by torsional fluctuations. This dynamics yields a near-linear mean squared displacement (MSD) as a function of time, from which a diffusion coefficient can be deduced which increases with temperature, up to 5.7 × 10−3 cm2 s−1 at T = 300 K.
![Graphical abstract: First-principles quantum simulations of exciton diffusion on a minimal oligothiophene chain at finite temperature](http://scimg.chem960.com/usr/1/C9FD00066F.jpg)
Recommended Literature
- [1] An exceptionally active and selective Pt–Au/TiO2catalyst for hydrogenation of the nitro group in chloronitrobenzene†
- [2] High catalytic activity of a PbS counter electrode prepared via chemical bath deposition for quantum dots-sensitized solar cells
- [3] Inverted perovskite/silicon V-shaped tandem solar cells with 27.6% efficiency via self-assembled monolayer-modified nickel oxide layer†
- [4] Chemically derived graphene–metal oxide hybrids as electrodes for electrochemical energy storage: pre-graphenization or post-graphenization?†
- [5] Prediction of two-dimensional CP3 as a promising electrode material with a record-high capacity for Na ions†
- [6] Preparation of mesoporous CoNiO2 hexagonal nanoparticles for asymmetric supercapacitors via a hydrothermal microwave carbon bath process
- [7] Copolymerization of CO2 and cyclohexene oxide using a lysine-based (salen)CrIIICl catalyst†
- [8] Thermophilic Enterococcus faecium QU 50 enabled open repeated batch fermentation for l-lactic acid production from mixed sugars without carbon catabolite repression†
- [9] Ligand-induced change of the crystal structure and enhanced stability of the Au11 nanocluster†
- [10] Biomass-derived three-dimensional carbon framework for a flexible fibrous supercapacitor and its application as a wearable smart textile†
![Faraday Discussions](https://scimg.chem960.com/usr/1/FD018207.jpg)
Journal Name:Faraday Discussions
Research Products
-
CAS no.: 15679-25-1
-
CAS no.: 114949-22-3
-
CAS no.: 1796-12-9
-
CAS no.: 16420-30-7